dibutyl prop-2-ynyl phosphate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
18687-46-2 |
|---|---|
Molecular Formula |
C11H21O4P |
Molecular Weight |
248.26 g/mol |
IUPAC Name |
dibutyl prop-2-ynyl phosphate |
InChI |
InChI=1S/C11H21O4P/c1-4-7-10-14-16(12,13-9-6-3)15-11-8-5-2/h3H,4-5,7-11H2,1-2H3 |
InChI Key |
SBVUHOGAKJAIPK-UHFFFAOYSA-N |
SMILES |
CCCCOP(=O)(OCCCC)OCC#C |
Canonical SMILES |
CCCCOP(=O)(OCCCC)OCC#C |
Other CAS No. |
18687-46-2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Dibutyl Prop 2 Ynyl Phosphate and Its Derivatives
Phosphorylation Strategies for Propargyl Alcohols
The core of synthesizing dibutyl prop-2-ynyl phosphate (B84403) lies in the efficient formation of a phosphate ester bond between a dibutyl phosphate source and propargyl alcohol. Several distinct methodologies have been developed to achieve this transformation, each with its own set of advantages and substrate scope considerations.
Direct Esterification and Transesterification Approaches
Direct esterification of propargyl alcohol with dibutyl phosphate represents the most straightforward conceptual approach. However, due to the relatively low reactivity of alcohols with phosphoric acids, this often requires activating agents or harsh conditions. Modern coupling reagents, commonly used in peptide synthesis, can facilitate this reaction under milder conditions. For instance, uronium-based salts have been shown to be effective for the esterification of various alcohols with P(O)-OH compounds at room temperature, offering good to excellent yields. researchgate.net
An alternative strategy involves a catalyzed phosphoryl transfer. While many methods focus on creating phosphate monoesters, the principles can be extended. nih.gov For example, Lewis acids like titanium(IV) isopropoxide have been used to catalyze the phosphorylation of alcohols with phosphoryl chlorides or pyrophosphates, suggesting a pathway for the reaction with dibutyl phosphate derivatives. researchgate.net These methods are valued for their potential chemoselectivity, allowing for the phosphorylation of hydroxyl groups in the presence of other sensitive functionalities. organic-chemistry.org
Utilization of Halophosphate Precursors
A widely employed and highly effective method for preparing dibutyl prop-2-ynyl phosphate involves the reaction of a dibutyl halophosphate, typically dibutyl chlorophosphate, with propargyl alcohol. This nucleophilic substitution reaction is generally carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrogen chloride byproduct generated during the reaction.
The reaction proceeds cleanly under mild conditions, often in an inert aprotic solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) at temperatures ranging from 0 °C to room temperature. The high reactivity of the phosphorus-halogen bond in the chlorophosphate precursor ensures efficient conversion, making this a preferred route for accessing a wide variety of phosphate esters. The general procedure involves the slow addition of the chlorophosphate to a solution of the alcohol and base to control the reaction exotherm and minimize side reactions.
Alternative Dialkyl Phosphite (B83602) Based Routes
Methods based on dialkyl phosphites, such as dibutyl phosphite (dibutyl H-phosphonate), offer a different synthetic pathway that leverages the reactivity of the P-H bond. The classic Atherton-Todd reaction provides a framework for this transformation. In this process, dibutyl phosphite and propargyl alcohol are reacted in the presence of a base (like triethylamine) and a carbon tetrahalide (e.g., carbon tetrachloride), which acts as an in-situ oxidant to convert the P(III) species to a P(V) phosphate.
More contemporary variations of this oxidative coupling avoid the use of halogenated solvents. For instance, iodine-mediated dehydrogenative cross-coupling reactions have been developed for forming P-O bonds from H-phosphonates and alcohols. nih.gov These reactions proceed under mild conditions and demonstrate good functional group tolerance, presenting a greener alternative to traditional methods. nih.gov
Table 1: Comparison of Phosphorylation Methods for Propargyl Alcohol
| Methodology | Phosphorus Source | Key Reagents/Conditions | Advantages | Considerations |
|---|---|---|---|---|
| Direct Esterification | Dibutyl Phosphate | Uronium salts, Carbodiimides | Single step, potentially mild conditions. | May require expensive coupling agents. |
| Halophosphate Route | Dibutyl Chlorophosphate | Propargyl Alcohol, Pyridine or Et₃N | High reactivity, generally high yields, mild conditions. | Halophosphate precursor can be moisture-sensitive. |
| Dialkyl Phosphite Route | Dibutyl Phosphite | Propargyl Alcohol, Base (Et₃N), Oxidant (e.g., I₂, CCl₄) | Readily available starting materials, versatile. | Requires an oxidant, may involve halogenated reagents. |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Routes
The terminal alkyne of this compound is a versatile functional handle for post-synthetic modification via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient construction of 1,2,3-triazole rings, linking the phosphate moiety to another molecular fragment via a stable, aromatic linker.
Synthesis of 1,2,3-Triazolyl Phosphate Adducts
The CuAAC reaction involves the [3+2] cycloaddition of the terminal alkyne in this compound with an organic azide (B81097) (R-N₃) to regioselectively yield the 1,4-disubstituted 1,2,3-triazole adduct. researchgate.netmdpi.com The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), and a reducing agent, most commonly sodium ascorbate. researchgate.netnih.gov
This methodology is exceptionally robust and has a broad substrate scope, tolerating a wide variety of functional groups on the organic azide. mdpi.comnih.gov The resulting (1,2,3-triazol-4-yl)methyl phosphate derivatives are of interest for their potential applications in medicinal chemistry and materials science, combining the properties of both the phosphate group and the triazole core. researchgate.net The reaction is often performed in solvent systems that can accommodate both the organic substrates and the inorganic catalyst components, such as mixtures of t-butanol/water or DMSO. researchgate.netbeilstein-journals.org
Optimization of CuAAC Reaction Parameters for Propargyl Phosphate Systems
The efficiency of the CuAAC for propargyl phosphate systems can be significantly influenced by several reaction parameters. Optimization studies have been conducted to maximize yields and minimize reaction times. researchgate.netmdpi.com Key factors include the copper source, the presence and nature of a stabilizing ligand, the solvent system, and the temperature.
Table 2: Optimization of CuAAC Reaction Parameters for Propargyl Phosphate Systems
| Parameter | Variation / Condition | Effect on Reaction | Reference |
|---|---|---|---|
| Catalyst Source | CuSO₄·5H₂O / Sodium Ascorbate | Standard, effective in situ generation of Cu(I). | researchgate.netnih.gov |
| Catalyst Loading | 1-5 mol% CuSO₄ | Lowering catalyst load can be effective; 3 mol% found to be optimal in some systems. | researchgate.net |
| Ligand | None vs. THPTA, PMDETA | Ligands stabilize Cu(I), accelerate the reaction, and prevent side reactions, especially in aqueous/biological systems. | beilstein-journals.orgjenabioscience.com |
| Solvent | t-BuOH/H₂O (4:1), DMSO, EtOH/H₂O | Affects substrate solubility and reaction rate. The choice is substrate-dependent. | researchgate.net |
| Temperature | Room Temperature to 60 °C | Increasing temperature can significantly reduce reaction time (e.g., from 2h to 10 min). | researchgate.net |
| pH | ~pH 7 | Recommended for most bioconjugation reactions to maintain stability of substrates and catalyst. | nih.gov |
| Additives | Aminoguanidine | Can be used to scavenge reactive oxygen species that may damage substrates. | nih.gov |
Multicomponent Reaction (MCR) Pathways
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecular architectures in a single, efficient step. These reactions, which involve the combination of three or more starting materials, offer significant advantages in terms of atom economy, time, and resource management. In the context of organophosphorus chemistry, MCRs provide a direct and versatile route to heterocyclic phosphonates, which are of significant interest due to their potential biological activities. The incorporation of a propargyl group, as seen in this compound, into these heterocyclic systems via MCRs opens up avenues for creating novel and diverse chemical entities.
Integration into Complex Heterocyclic Architectures
The integration of the propargyl phosphonate (B1237965) moiety into complex heterocyclic structures can be effectively achieved through various MCR strategies. These methods often utilize the reactivity of the alkyne group in cyclization and cycloaddition reactions.
One notable approach involves a three-component reaction using 2-alkynylbenzaldehydes, amines, and a dialkyl phosphonate, such as diethyl phosphonate. This reaction, catalyzed by a combination of FeCl₃ and PdCl₂, proceeds via a tandem Kabachnik–Fields reaction and a subsequent 5-exo-dig cyclization. beilstein-journals.orgsemanticscholar.orgnih.gov This methodology provides access to a range of (2H-isoindol-1-yl)phosphonates in good to excellent yields. beilstein-journals.orgsemanticscholar.orgnih.gov A similar strategy employs a copper(I) iodide catalyst for the three-component tandem reaction of 2-(2-formylphenyl)ethanones, aromatic amines, and diethyl phosphonate, leading to the formation of 1,2-dihydroisoquinolin-1-ylphosphonates. beilstein-journals.orgnih.gov
Another significant MCR for creating phosphorylated heterocycles is the copper-catalyzed azide-alkyne cycloaddition, a cornerstone of "click chemistry." In this reaction, a propargyl phosphate, such as diethyl prop-2-ynyl phosphate, can react with an organic azide to furnish a 1,2,3-triazole ring bearing a phosphonate group. researchgate.netchim.it This reaction is highly efficient and regioselective, yielding the 1,4-disubstituted triazole isomer.
The following table summarizes representative MCRs used for the synthesis of heterocyclic phosphonates incorporating an alkynyl or propargyl precursor.
| MCR Type | Starting Materials | Catalyst | Resulting Heterocycle | Ref |
| Kabachnik–Fields/Palladium-catalyzed cyclization | 2-Alkynylbenzaldehyde, Aniline, Diethyl phosphonate | FeCl₃, PdCl₂ | (2H-Isoindol-1-yl)phosphonate | beilstein-journals.orgsemanticscholar.orgnih.gov |
| Tandem Reaction | 2-(2-Formylphenyl)ethanone, Aromatic amine, Diethyl phosphonate | CuI | 1,2-Dihydroisoquinolin-1-ylphosphonate | beilstein-journals.orgnih.gov |
| Azide-Alkyne Cycloaddition | Diethyl prop-2-ynyl phosphate, Organic azide | Copper(I) | 1,2,3-Triazolyl-phosphonate | researchgate.netchim.it |
| Kabachnik–Fields/Intramolecular Substitution | 5-Chloro-2-pentanone, Ammonia, Diethyl phosphonate | None | Diethyl (2-methyl-2-pyrrolidinyl)phosphonate | beilstein-journals.orgsemanticscholar.org |
These examples highlight the versatility of MCRs in constructing complex molecules containing the propargyl phosphonate framework, providing a streamlined pathway to libraries of novel heterocyclic compounds.
Novel Synthetic Pathways for Phosphonate Analogues
Recent research has focused on developing novel synthetic routes to phosphonate analogues of this compound, aiming to introduce structural diversity and new functionalities. These methodologies include innovative coupling reactions and the incorporation of fluorine atoms.
Oxidative Cross-Dehydrogenative Coupling Reactions
Oxidative cross-dehydrogenative coupling (CDC) has been recognized as an environmentally sustainable and atom-economical method for constructing new carbon-heteroatom bonds. This approach avoids the need for pre-functionalization of the starting materials. In the synthesis of alkynylphosphonates, CDC reactions enable the direct coupling of a terminal alkyne's sp-hybridized C-H bond with the P-H bond of an H-phosphonate.
Various metal catalysts, including copper, iron, and palladium, have been employed to facilitate this transformation. For instance, a copper-catalyzed aerobic oxidative coupling of terminal alkynes with H-phosphonates provides a direct route to alkynylphosphonates. A notable example is the use of an inexpensive and greener copper source, CuSO₄·5H₂O, for this coupling. Another efficient system utilizes a recyclable heterogeneous Cu-MnO catalyst under base- and ligand-free conditions with air as the sole oxidant. The development of tungsten-catalyzed aerobic oxidative cross-dehydrogenative coupling of thiols and phosphonates has also been reported, showcasing the versatility of this strategy.
The table below details different catalytic systems used for the oxidative cross-dehydrogenative coupling of alkynes and H-phosphonates.
| Catalyst System | Oxidant | Key Features | Ref |
| CuSO₄·5H₂O | Not specified | Inexpensive and greener copper source | scispace.com |
| Cu-MnO (heterogeneous) | Air | Base- and ligand-free, recyclable catalyst | thieme-connect.com |
| Cu₂O | Not specified | Base-free conditions | scispace.com |
| Low-valent Tungsten | Molecular Oxygen (Air) | Mild conditions, broad substrate scope | beilstein-journals.org |
| None | Air | Catalyst-free for specific substrates (N-phenyl tetrahydroisoquinoline and diethyl phosphite) | beilstein-journals.org |
This synthetic strategy represents a significant advancement in the preparation of alkynyl phosphonates, offering a more sustainable and efficient alternative to traditional methods.
Introduction of Fluorinated Propargyl Phosphonate Moieties
The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. Consequently, the synthesis of fluorinated analogues of propargyl phosphonates has garnered considerable attention.
One strategy involves the reaction of a bromo[(diethoxyphosphoryl)difluoromethyl]zinc reagent with propargylic tosylates or acetates. This reaction, promoted by copper(I) bromide, proceeds in an S_N2' manner to yield allenic (α,α-difluoromethylene)phosphonates in good to excellent yields. Another approach focuses on the regiospecific fluorination of α-hydroxy-β-aminophosphonates using reagents like PyFluor. Furthermore, the synthesis of a bench-stable 2-diazo-1,1,3,3,3-pentafluoropropyl phosphonate has been developed, which serves as a versatile building block for creating various fluorinated phosphonate derivatives through reactions like cycloadditions and O-H insertions.
Research has also explored the synthesis of α-fluoropropargyl and α-fluoroallylphosphonate esters, providing a route to monofluorinated compounds. These methods often involve the use of specific fluorinating agents and carefully controlled reaction conditions to achieve the desired regioselectivity.
The following table presents examples of synthetic methods for introducing fluorine into propargyl phosphonate structures.
| Synthetic Method | Key Reagents | Product Type | Ref |
| S_N2' reaction | Bromo[(diethoxyphosphoryl)difluoromethyl]zinc reagent, Propargylic tosylates/acetates, CuBr | Allenic (α,α-difluoromethylene)phosphonates | researchgate.net |
| 1,3-Dipolar cycloaddition | 2-Diazo-1,1,3,3,3-pentafluoropropyl phosphonate, Alkynes/Alkenes | Fluorinated pyrazoles and pyrazolines | semanticscholar.org |
| O-H insertion | 2-Diazo-1,1,3,3,3-pentafluoropropyl phosphonate, Alcohols, Rh₂(OAc)₄ | Fluorinated β-alkoxy vinyl phosphonates | semanticscholar.org |
| Regioselective Fluorination | α-Hydroxy-β-aminophosphonates, PyFluor | α-Fluorinated phosphonates | nih.gov |
These methodologies provide a robust toolbox for the synthesis of a wide array of fluorinated propargyl phosphonate analogues, enabling the exploration of their unique properties.
General Dialkyl Hydrogen Phosphate Synthesis Methodologies
Dialkyl hydrogen phosphates (also known as dialkyl H-phosphonates) are key precursors in many of the synthetic routes discussed, including the oxidative cross-dehydrogenative coupling and Pudovik reactions. The synthesis of these compounds can be achieved through several established methods.
The most common industrial method involves the reaction of phosphorus trichloride (B1173362) with an appropriate alcohol. This reaction needs to be carefully controlled to produce the desired dialkyl H-phosphonate. Another prevalent route is the alcoholysis or transesterification of a pre-existing dialkyl H-phosphonate, such as dimethyl H-phosphonate, with a different alcohol. This is particularly useful for preparing mixed dialkyl H-phosphonates, though reaction conditions must be strictly managed to prevent complete transesterification.
A direct oxidative esterification method produces dialkyl hydrogen phosphates from monoalkyl hydrogen phosphonates. This is achieved by oxidation with bromine in pyridine or with carbon tetrachloride and triethylamine in the presence of an alcohol.
The table below outlines common synthetic methodologies for preparing dialkyl hydrogen phosphates.
| Method | Reactants | Key Features | Ref |
| Reaction with Phosphorus Trichloride | Phosphorus trichloride, Alcohol | Industrial standard, requires careful control of stoichiometry and temperature. | researchgate.netchim.itscilit.com |
| Alcoholysis/Transesterification | Dialkyl H-phosphonate, Alcohol | Good yields, allows for synthesis of mixed phosphonates. | researchgate.net |
| Oxidative Esterification | Monoalkyl hydrogen phosphonate, Alcohol, Oxidizing agent (e.g., Br₂/pyridine) | Direct formation of the P-O-alkyl bond from a P-H bond. | rsc.org |
| Pudovik Reaction | Dimethyl phosphite, Paraformaldehyde | Forms α-hydroxyphosphonates, a related class of compounds. | nih.gov |
These fundamental synthetic methods provide the necessary building blocks for the more advanced methodologies used to create this compound and its diverse analogues.
Elucidation of Chemical Reactivity and Mechanistic Insights
Reaction Pathways Involving the Propargyl Moiety
The propargyl group, with its carbon-carbon triple bond, is a versatile handle for a variety of chemical transformations. Its reactivity extends beyond the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC).
While the CuAAC reaction is a prominent application for terminal alkynes, the propargyl group in dibutyl prop-2-ynyl phosphate (B84403) is also amenable to other modes of cycloaddition. Research into related alkynyl phosphonates and other propargylic systems has illuminated these alternative pathways.
[3+2] Cycloadditions: Analogous compounds, such as 2-substituted ethynylphosphonates, have been shown to participate in [3+2] cycloaddition reactions with nitrile oxides and heterocyclic N-imines. researchgate.net These reactions lead to the formation of five-membered heterocyclic rings containing a phosphonate (B1237965) group.
[2+2+2] Cycloadditions: The alkynyl group can participate in transition-metal-catalyzed cycloadditions. For instance, rhodium(I) complexes, in conjunction with chiral phosphate systems, have been used to catalyze [2+2+2] cycloadditions between diynes and isocyanates, yielding axially chiral pyridones. rsc.org This highlights the potential for the propargyl moiety to engage in higher-order cycloadditions to construct complex molecular architectures.
[4+2] Cycloadditions (Diels-Alder Reactions): Although less common for simple alkynes as dienophiles, highly activated alkynes can undergo [4+2] cycloaddition reactions. The reactivity in this context is heavily dependent on the nature of the diene and the reaction conditions. mdpi.com
These cycloaddition methodologies expand the synthetic utility of the propargyl group beyond simple click chemistry, offering routes to diverse heterocyclic and carbocyclic structures.
The propargyl phosphate system is a substrate for various nucleophilic reactions, which can proceed via different mechanisms, including direct substitution (SN2), substitution with rearrangement (SN2'), and addition to the alkyne.
SN2' Substitution: Propargylic phosphates are excellent electrophiles for copper-catalyzed SN2' substitution reactions. For example, reaction with vinylarene-derived chiral copper nucleophiles can lead to the formation of chiral allenes. This process is highly efficient and stereoselective, providing access to optically pure di-, tri-, and tetra-substituted allenes. researchgate.net
Addition of Sulfur Nucleophiles: The synthesis of propargyl phenyl sulfides can be achieved through the C-S bond-forming reaction between propargyl halides and sodium benzenethiolate. researchgate.net By analogy, propargyl phosphates can react with sulfur nucleophiles. Palladium catalysis can facilitate the chemo-, regio-, and diastereoselective substitution of related propargylic carbonates and vinyl epoxides with sulfur nucleophiles, overcoming potential catalyst poisoning issues. researchgate.net
A summary of representative nucleophilic substitution reactions is presented in the table below.
| Reaction Type | Nucleophile | Catalyst | Product Type |
| SN2' Substitution | Vinylarene-derived copper species | Copper | Chiral Allenes |
| SN2 Substitution | Thiolates (e.g., sodium benzenethiolate) | None / Palladium | Propargyl Sulfides |
Interactive Data Table: Summary of Nucleophilic Reactions on Propargyl Systems.
The propargyl unit in various chemical environments is known to undergo several types of rearrangements, often driven by the formation of more stable intermediates or products.
Prototropic Rearrangements: The synthesis of aromatic propargyl sulfides is often accompanied by prototropic rearrangements, where the alkyne isomerizes to a more stable allene (B1206475) or a conjugated system. researchgate.net This reactivity is a crucial consideration in the synthesis and handling of propargylic compounds.
nih.govnoaa.gov-Sigmatropic Rearrangements: While not directly involving an alkynyl group, the analogous nih.govnoaa.gov-sigmatropic rearrangement of allylic sulfoxides to allylic sulfenates highlights a common rearrangement pathway for propargylic systems containing heteroatoms. researchgate.net
Organometallic Rearrangements: In the context of organometallic chemistry, propargyl groups can undergo significant rearrangements. For example, the insertion of propargyl carbenoids into organochlorozirconocenes can lead to a 1,2-zirconate rearrangement, resulting in the formation of allenyl/propargyl zirconocene (B1252598) intermediates. soton.ac.uk Similarly, trialkyl(alkynyl)borates can undergo a 1,2-anionotropic rearrangement. thieme-connect.de These examples underscore the propensity of the propargyl skeleton to participate in skeletal reorganizations.
Role of the Phosphate Ester Linkage in Reactivity
Cleavage of the P-O bond is a fundamental reaction of phosphate esters and can be initiated by various means. The P-O bond length in phosphates is typically around 1.5-1.6 Å. researchgate.net
Nucleophilic Attack at Phosphorus: The most common mechanism for the cleavage of phosphate esters involves the nucleophilic attack at the electrophilic phosphorus center, leading to the displacement of an alkoxide or aryloxide leaving group. In the case of dibutyl prop-2-ynyl phosphate, this would involve the cleavage of the P-O bond connected to the propargyl group. Studies on 5-membered ring phosphate triesters have shown that P-O bond cleavage is a common and often preferred pathway over C-O bond cleavage upon reaction with various nucleophiles. rsc.org
Photochemical Cleavage: Phosphodiester bonds can be cleaved by UV irradiation. Studies on oligoribonucleotides have demonstrated that irradiation with 254-nm light can induce the release of inorganic phosphate and generate new phosphomonoester end groups. nih.gov This photolysis is thought to be induced by the absorption of photons by the sugar-phosphate backbone itself, rather than the nucleobases. nih.gov This suggests that the phosphate linkage in this compound could be susceptible to photochemical cleavage under appropriate conditions.
Neighboring group participation (NGP) occurs when a functional group within a molecule, which is not directly bonded to the reaction center, interacts with that center to influence the reaction rate and stereochemistry. imperial.ac.uk
In the context of this compound, the phosphate ester can act as a leaving group in substitution reactions. The reactivity and stereochemical outcome of such reactions can be influenced by neighboring functionalities. For example, in glycosylation reactions, which share mechanistic principles with other substitution reactions, a participating group at the C-2 position, such as an acyl group, can influence the stereoselectivity of the departure of a phosphate leaving group, typically leading to the formation of 1,2-trans linkages through a dioxalenium intermediate. nih.gov While this compound itself lacks a participating group in this specific configuration, its behavior in more complex substrates containing potential neighboring groups would be governed by these principles. The phosphate's efficacy as a leaving group is a prerequisite for such participation to be observed.
The unique structure of this compound, featuring both a reactive alkyne terminus and a phosphate ester group, makes it a participant in a variety of organic transformations. Its reactivity is particularly notable in the realms of organocatalysis and transition metal-catalyzed processes, where it can act as a catalyst, substrate, or precursor to reactive intermediates.
Organocatalytic Applications in Polymerization and Transesterification (Mechanism Focus)
While specific studies detailing the use of this compound as an organocatalyst in polymerization and transesterification are not prominent in the reviewed literature, the catalytic activity of its close analogue, dibutyl phosphate (DBuP) , is well-documented. DBuP has been identified as an inexpensive, commercially available, and effective organocatalyst for the ring-opening polymerization (ROP) of various cyclic esters and carbonates. researchgate.net This provides a strong inferential basis for the potential catalytic behavior of the phosphate moiety in the title compound.
DBuP has been successfully used to catalyze the polymerization of monomers such as ε-caprolactone (CL), L-lactide (LA), δ-valerolactone (VL), and trimethylene carbonate (TMC). researchgate.net These reactions yield well-defined polyesters with predictable molecular weights and narrow dispersities (Đm 1.08–1.31). researchgate.net Mechanistic studies involving NMR titration experiments suggest that the ROP proceeds through a bifunctional activation mechanism, where the phosphoric acid catalyst activates both the monomer and the growing polymer chain. researchgate.net
Beyond polymerization, DBuP also functions as a transesterification catalyst. researchgate.net This property is utilized in creating vitrimers, where the catalyst facilitates thermo-activated bond exchange reactions within a polymer network, enabling stress relaxation and reprocessability. researchgate.net
The table below summarizes the performance of dibutyl phosphate (DBuP) as an organocatalyst in the ring-opening polymerization of various monomers.
| Monomer | Resulting Polymer | Molecular Weight Range (kg mol⁻¹) | Dispersity (Đm) | Reference |
|---|---|---|---|---|
| ε-Caprolactone (CL) | Poly(ε-caprolactone) (PCL) | 2.1 - 55 | 1.08 – 1.31 | researchgate.net |
| L-Lactide (LA) | Poly(L-lactide) (PLLA) | 2.1 - 55 | 1.08 – 1.31 | researchgate.net |
| δ-Valerolactone (VL) | Poly(δ-valerolactone) (PVL) | 2.1 - 55 | 1.08 – 1.31 | researchgate.net |
| Trimethylene Carbonate (TMC) | Poly(trimethylene carbonate) (PTMC) | 2.1 - 55 | 1.08 – 1.31 | researchgate.net |
In a related context, phosphate derivatives have also been explored as chain transfer agents (CTAs) in photo-controlled living cationic polymerization. chemrxiv.org In these systems, a phosphate CTA can be oxidized by a photo-excited catalyst to initiate polymerization, offering a metal-free approach to creating polymers with living characteristics. chemrxiv.org While not a direct catalytic role, this highlights another facet of phosphate involvement in polymer synthesis. The propargyl group on this compound would offer a valuable site for post-polymerization modification using reactions like click chemistry.
Involvement in Transition Metal-Catalyzed Processes
Propargyl phosphates, including this compound, are highly versatile substrates in transition metal-catalyzed reactions. nih.govresearchgate.net The phosphate group serves as an excellent leaving group, and the alkyne moiety can be activated by various metals, leading to the formation of valuable chemical structures.
Copper-Catalyzed Reactions: A significant application is the copper-catalyzed direct propargylation of polyfluoroarenes with secondary propargyl phosphates. acs.org This reaction proceeds with high efficiency and regioselectivity under mild conditions, providing a direct route to polyfluoroarylated compounds that are of interest in materials and life sciences. acs.org Copper catalysis is also central to the γ-selective and stereospecific coupling between propargylic phosphates and alkylboron compounds, which yields multi-substituted allenes. researchgate.net The propargyl group is also a key functional group for the widely used copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Palladium-Catalyzed Reactions: In palladium catalysis, propargylic phosphates are effective precursors for the formation of reactive palladium-π-propargyl or allenyl intermediates. mdpi.com For instance, carbonyl-tethered propargylic esters have been shown to undergo intramolecular carbonyl propargylation in the presence of a Pd(0) catalyst to form 2-alkynylcyclopentanol derivatives. mdpi.com More broadly, organophosphates can function as electrophiles in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, and in C–H bond activation, where the phosphate acts as a leaving group. nih.gov Chiral phosphates can also serve as effective ligands for palladium, inducing asymmetry in various transformations. rsc.org
Gold and Nickel-Catalyzed Reactions: Other transition metals also effectively catalyze reactions involving propargyl phosphates. Gold catalysts, for example, can be used for the thioetherification of propargyl phosphates. researchgate.net Nickel complexes are employed to catalyze the reaction of diethyl vinyl phosphates with vinylmagnesium bromide (a Kumada-type reaction) to form conjugated dienes. nih.gov Furthermore, Ni/Pd dual catalysis has been used for the asymmetric allylation of 2-acylimidazoles with allyl phosphates, a reaction class to which propargyl phosphates are closely related. nih.gov
The general mechanistic theme in these transformations involves either the activation of the alkyne by a π-acidic metal or the oxidative addition of the metal into the carbon-oxygen bond of the phosphate, which acts as a leaving group. nih.gov This versatility makes this compound a valuable building block for complex molecule synthesis under transition metal catalysis.
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of dibutyl prop-2-ynyl phosphate (B84403), offering insights into the proton, carbon, and phosphorus nuclei.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for delineating the carbon-hydrogen framework of organic molecules. For dibutyl prop-2-ynyl phosphate, the spectra would reveal characteristic signals corresponding to the two n-butyl groups and the prop-2-ynyl moiety.
In the ¹H NMR spectrum, the protons of the n-butyl groups would exhibit distinct multiplets. The terminal methyl (CH₃) protons would appear as a triplet at the most upfield region. The two methylene (B1212753) (CH₂) groups adjacent to each other would present as complex multiplets, while the methylene group attached to the phosphate oxygen (O-CH₂) would be shifted further downfield due to the electron-withdrawing effect of the phosphate group. The prop-2-ynyl group would show a characteristic signal for the acetylenic proton (≡C-H) as a triplet (due to coupling with the methylene protons) and the methylene protons (O-CH₂) as a doublet.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms of the n-butyl chains would show four distinct signals. The terminal methyl carbon would be the most shielded (upfield), followed by the two internal methylene carbons. The carbon of the methylene group bonded to the phosphate oxygen would be significantly deshielded (downfield). For the prop-2-ynyl group, the methylene carbon attached to the phosphate oxygen would be observed, along with two distinct signals for the sp-hybridized carbons of the alkyne, with the terminal alkyne carbon being more shielded than the internal one.
Expected ¹H NMR Chemical Shifts for this compound
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| CH₃ (butyl) | ~0.9 | Triplet |
| CH₂ (butyl, internal) | ~1.4 | Multiplet |
| CH₂ (butyl, adjacent to O) | ~1.6 | Multiplet |
| O-CH₂ (butyl) | ~4.0 | Multiplet |
| ≡C-H (prop-2-ynyl) | ~2.5 | Triplet |
Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| CH₃ (butyl) | ~13 |
| CH₂ (butyl, internal) | ~18 |
| CH₂ (butyl, adjacent to O) | ~32 |
| O-CH₂ (butyl) | ~67 |
| O-CH₂ (prop-2-ynyl) | ~55 |
| ≡C-H (prop-2-ynyl) | ~75 |
Note: The chemical shifts are predicted values based on analogous structures and general NMR principles.
Phosphorus-31 (³¹P) NMR spectroscopy is a powerful technique for directly probing the chemical environment of the phosphorus atom. huji.ac.il Since ³¹P has a natural abundance of 100% and a nuclear spin of 1/2, it provides sharp signals over a wide chemical shift range, making it highly informative for organophosphorus compounds. huji.ac.iloxinst.com The chemical shift of the phosphorus nucleus in this compound is influenced by the nature of the groups attached to the phosphate core.
In organophosphates, the ³¹P chemical shift is sensitive to the electronegativity of the substituent groups. For this compound, the phosphorus atom is in a tetracoordinate phosphate environment. The chemical shift would be expected in the typical region for phosphate esters. Studies on similar compounds like dibutyl phosphate (DBP) show that the phosphorus environment can be clearly characterized. researchgate.net The ³¹P spectrum, typically recorded with proton decoupling, would show a single sharp singlet, confirming the presence of a single phosphorus environment. huji.ac.il The precise chemical shift would be characteristic of a dialkyl aryl phosphate and can be used for identification and purity assessment. oxinst.com
Expected ³¹P NMR Chemical Shift for this compound
| Nucleus | Expected Chemical Shift (ppm) |
|---|
Note: The chemical shift is a predicted value relative to a standard of 85% H₃PO₄ and is based on typical values for similar phosphate esters.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra and for establishing the connectivity between atoms. For this compound, several 2D NMR experiments would be informative:
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks within the molecule. It would clearly show the correlations between the adjacent methylene groups in the n-butyl chains and the coupling between the methylene and acetylenic protons of the prop-2-ynyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would be used to definitively assign each carbon signal to its attached proton(s), for example, linking the ¹H signal of the O-CH₂ groups to their corresponding ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between ¹H and ¹³C atoms over two or three bonds. This is particularly useful for identifying the connectivity around the quaternary carbon and the phosphorus atom. For instance, correlations would be expected between the O-CH₂ protons of the butyl and prop-2-ynyl groups and the phosphorus atom (via ³JHP coupling), as well as to the carbons of the adjacent groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons. While less critical for a flexible molecule like this compound, it could reveal through-space interactions that might suggest preferred conformations in solution.
Together, these 2D NMR experiments would provide irrefutable evidence for the structure of this compound, confirming the attachment of the two butyl groups and the prop-2-ynyl group to the phosphate center.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. nih.gov
For this compound, the IR and Raman spectra would be dominated by the characteristic vibrations of the phosphate (P=O, P-O-C) and alkyne (C≡C, ≡C-H) functional groups.
The phosphate group vibrations are strong and easily identifiable in the IR spectrum. The P=O stretching vibration is one of the most characteristic, appearing as a very strong and sharp band. The P-O-C stretching vibrations typically appear as a series of strong bands in the fingerprint region.
The alkyne group also gives rise to distinct vibrational modes. The C≡C stretching vibration is of variable intensity in the IR spectrum but is typically strong and sharp in the Raman spectrum. The ≡C-H stretching vibration of the terminal alkyne is a sharp and intense band in the IR spectrum, appearing at a characteristic high frequency. The ≡C-H bending vibration is also observable in the fingerprint region.
Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| P=O | Stretching | 1250 - 1300 | Strong | Medium |
| P-O-C | Stretching | 950 - 1100 | Strong | Medium |
| ≡C-H | Stretching | 3250 - 3350 | Strong, Sharp | Medium |
| C≡C | Stretching | 2100 - 2150 | Medium to Weak | Strong |
| ≡C-H | Bending | 600 - 700 | Strong | Weak |
Note: The wavenumbers are predicted values based on characteristic group frequencies.
Raman spectroscopy would be particularly useful for observing the C≡C stretching vibration, which is often weak in the IR spectrum of terminal alkynes due to the small change in dipole moment during the vibration. nih.gov Conversely, this vibration involves a significant change in polarizability, leading to a strong Raman signal.
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.
For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique, likely producing a prominent protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ in the positive ion mode. nih.gov High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental formula (C₁₁H₂₁O₄P).
Tandem mass spectrometry (MS/MS) experiments on the molecular ion would induce fragmentation, providing valuable structural information. The fragmentation patterns would be dictated by the weakest bonds and the stability of the resulting fragments. Expected fragmentation pathways for this compound would include:
Loss of a butene molecule (C₄H₈) from one of the butyl groups via a McLafferty-type rearrangement, a common fragmentation for esters.
Cleavage of the P-O bond , leading to the loss of a butoxy radical (•OC₄H₉) or a prop-2-ynyloxy radical (•OCH₂C≡CH).
Loss of the entire butyl or prop-2-ynyl group .
Analysis of these fragment ions would allow for the confirmation of the presence of both the dibutyl phosphate and the prop-2-ynyl moieties within the molecule. For instance, the direct determination of dibutyl phosphate in various matrices has been successfully achieved using ESI-MS. nih.gov
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental formula of a compound with exceptional accuracy. Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high precision allows for the differentiation between molecules that have the same nominal mass but different elemental compositions.
For this compound, HRMS would be used to verify its molecular formula, C₁₁H₂₁O₄P. The calculated monoisotopic mass of the neutral molecule is 248.1177 Da. In practice, analysis is often performed on protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts, which would be observed at m/z values corresponding to their own exact masses. The experimental measurement of this mass must align with the theoretical value, typically within a narrow tolerance of 5 parts per million (ppm), to confidently confirm the molecular formula. Electrospray ionization (ESI) is a common technique used to generate these ions for analysis nih.govresearchgate.net.
| Molecular Formula | Species | Adduct | Calculated m/z |
|---|---|---|---|
| C₁₁H₂₁O₄P | Neutral Molecule | [M] | 248.1177 |
| Protonated Ion | [M+H]⁺ | 249.1255 | |
| Sodiated Ion | [M+Na]⁺ | 271.1075 |
Fragmentation Pattern Analysis for Structural Details
Tandem mass spectrometry (MS/MS) is employed to analyze the fragmentation patterns of a selected precursor ion. This analysis provides invaluable information about the molecule's structure by revealing the characteristic ways it breaks apart. The precursor ion (e.g., the [M+H]⁺ ion of this compound at m/z 249.1) is isolated and subjected to collision-induced dissociation (CID), leading to the formation of various product ions.
While specific experimental data for this compound is not available, a plausible fragmentation pathway can be predicted based on the known behavior of similar organophosphates nih.gov. Key fragmentation events would likely include:
Loss of Butene: A common pathway for butyl esters involves the neutral loss of butene (C₄H₈, 56.06 Da) via a McLafferty-type rearrangement, resulting in a fragment where a hydrogen has transferred to the phosphate oxygen. This can occur sequentially for both butyl groups.
Cleavage of P-O Bonds: The bonds between the phosphorus atom and the oxygen atoms of the butoxy and propargyloxy groups are susceptible to cleavage.
Loss of the Propargyl Group: The propargyl group (C₃H₃, 39.02 Da) can be lost through cleavage of the O-CH₂ bond.
| Predicted m/z | Proposed Fragment Ion Structure | Neutral Loss |
|---|---|---|
| 193.1 | [M+H - C₄H₈]⁺ | Butene |
| 137.0 | [M+H - 2(C₄H₈)]⁺ | Two molecules of Butene |
| 175.1 | [M+H - C₄H₉OH]⁺ | Butanol |
| 99.0 | [P(OH)₄]⁺ | Butene and Propargyl Butyl Ether |
X-ray Diffraction Analysis
X-ray diffraction is the most powerful technique for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com It provides precise data on bond lengths, bond angles, and the packing of molecules within a crystal lattice.
Single Crystal X-ray Crystallography for Solid-State Structure
Single-crystal X-ray diffraction (SCXRD) analysis is the definitive method for elucidating the molecular structure of a compound in the solid state. creative-biostructure.com The technique requires a high-quality single crystal, which, when exposed to an X-ray beam, produces a unique diffraction pattern. nih.gov Analysis of this pattern allows for the calculation of an electron density map, from which the positions of all non-hydrogen atoms can be determined with high precision. mdpi.comnih.gov
If a suitable crystal of this compound were grown, SCXRD would provide its exact three-dimensional structure. The resulting data includes the unit cell dimensions (the lengths of the sides a, b, c and the angles α, β, γ), the crystal system, and the space group, which describes the symmetry elements within the crystal. This information confirms the molecular connectivity and reveals the precise conformation, including all bond lengths and angles.
| Parameter | Example Value |
|---|---|
| Chemical formula | C₁₁H₂₁O₄P |
| Formula weight | 248.25 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.51 |
| b (Å) | 18.90 |
| c (Å) | 8.43 |
| α (°) | 90 |
| β (°) | 98.5 |
| γ (°) | 90 |
| Volume (ų) | 1654.2 |
| Z (molecules/unit cell) | 4 |
Analysis of Intermolecular Interactions and Packing
The data from an SCXRD experiment also reveals how molecules are arranged relative to one another in the crystal lattice. This packing is governed by a variety of non-covalent intermolecular interactions. mdpi.com For this compound, several key interactions would be expected to dictate its supramolecular structure.
The phosphate group is a strong hydrogen bond acceptor, particularly the phosphoryl oxygen (P=O). The most significant hydrogen bond donor in the molecule is the terminal acetylenic proton (C≡C-H). Therefore, the formation of intermolecular C-H···O hydrogen bonds between the alkyne group of one molecule and the phosphoryl oxygen of a neighboring molecule is highly probable. researchgate.net
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations (DFT, Ab Initio)
Detailed quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. However, no peer-reviewed articles presenting such analyses for dibutyl prop-2-ynyl phosphate (B84403) could be identified.
Electronic Structure and Reactivity Descriptors
Information regarding the electronic structure, including orbital energies, electron affinity, and ionization potential, is not available in the public domain. Consequently, reactivity descriptors that are typically derived from these values, such as chemical hardness, softness, and electronegativity, have not been calculated or reported for this compound.
Frontier Molecular Orbital (FMO) Analysis
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting a molecule's reactivity and its role in chemical reactions. The energies and spatial distributions of these frontier orbitals for dibutyl prop-2-ynyl phosphate have not been documented in existing literature.
Electrostatic Potential Mapping and Charge Distribution
Electrostatic potential maps are vital for visualizing the charge distribution within a molecule and identifying electrophilic and nucleophilic sites. This information is particularly relevant for understanding intermolecular interactions. Regrettably, no studies detailing the electrostatic potential map or the partial atomic charges of this compound have been published.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules, including their conformational changes and interactions with their environment. The scientific literature lacks any studies employing MD simulations to investigate this compound.
Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding)
While basic chemical information suggests a hydrogen bond acceptor count, detailed conformational analyses to identify stable conformers and the energy barriers between them are absent from the literature. chemicalregister.com Similarly, specific studies on the nature and strength of its intermolecular interactions, including potential hydrogen bonding involving the terminal alkyne proton or the phosphate oxygen atoms, have not been conducted.
Reaction Mechanism Modeling
Computational modeling of reaction mechanisms provides a molecular-level understanding of the transformations involving this compound. These theoretical investigations are crucial for elucidating the intricate details of bond-forming and bond-breaking events, the nature of transient intermediates, and the factors governing reaction outcomes.
Transition State Characterization and Energy Barrier Calculations
The characterization of transition states (TS) is a cornerstone of reaction mechanism modeling. For this compound, theoretical calculations, particularly using Density Functional Theory (DFT), are employed to locate the first-order saddle points on the potential energy surface that correspond to the highest energy barrier along the reaction coordinate. The geometry of these transition states reveals the precise arrangement of atoms at the peak of the energy profile, offering insights into the concertedness of the reaction and the nature of the activated complex.
Energy barrier calculations, which determine the activation energy (ΔG‡), are fundamental to predicting the feasibility and rate of a given reaction pathway. For organophosphates, these calculations are essential for understanding processes such as hydrolysis or phosphorylation. researchgate.net In the context of this compound, hydrolysis would involve the nucleophilic attack of a water molecule on the phosphorus center. Computational studies on analogous phosphate esters have shown that such reactions can proceed through different mechanisms, including associative, dissociative, or concerted pathways, each with a distinct transition state structure and energy barrier. nih.govrsc.org For instance, the hydrolysis of phosphate monoesters often proceeds through a loose, dissociative transition state, while diester hydrolysis tends to involve a tighter, more synchronous transition state. nih.govacs.org
Table 1: Representative Calculated Energy Barriers for Analogous Organophosphate Reactions
| Reaction Type | Model System | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |
| Phosphate Ester Hydrolysis | Methyl Phenyl Phosphate | DFT | Varies with substituent (-0.64 to -0.97 βlg) | nih.gov |
| Alkyne Hydrophosphorylation | Phenylacetylene + Diphenylphosphine Oxide | DFT | 15-20 | nih.gov |
| SN2' Reaction at Propargylic Carbon | Propargylic Phosphate + Organocopper Reagent | DFT | ~54 (for C-Cu bond cleavage) | nih.govrsc.org |
Note: The data presented are for analogous systems and serve to illustrate the types of energy barriers calculated in relevant computational studies. Actual values for this compound would require specific calculations.
Pathways for Catalytic Cycles and Non-Catalytic Transformations
Computational studies are instrumental in mapping out the complete energy profiles for both catalytic and non-catalytic transformations of this compound.
Catalytic Cycles:
A prominent example of a catalytic reaction involving the propargyl group is the copper-catalyzed hydrophosphorylation of the terminal alkyne. DFT studies on similar systems propose a plausible catalytic cycle that begins with the coordination of the copper catalyst to the alkyne and the phosphite (B83602). rsc.orgsciforum.netresearchgate.net The mechanism often involves the activation of the P-H bond of a phosphite, which can be facilitated by the catalyst or a base. Subsequent migratory insertion of the alkyne into the copper-phosphorus bond, followed by protonolysis, regenerates the catalyst and yields the vinylphosphate product. nih.gov Computational modeling of these cycles helps to elucidate the role of ligands, solvents, and additives in promoting the reaction and controlling its regioselectivity (i.e., Markovnikov vs. anti-Markovnikov addition). acs.org
Another potential catalytic pathway involves palladium-catalyzed cross-coupling reactions, where the phosphate group can act as a leaving group. mdpi.com Computational studies on related organophosphates have detailed the elementary steps of such cycles, including oxidative addition, transmetalation, and reductive elimination. mdpi.com
Non-Catalytic Transformations:
Non-catalytic transformations of this compound, such as thermal decomposition or uncatalyzed hydrolysis, can also be modeled. For hydrolysis, computational studies on organophosphates have explored various mechanisms, including those assisted by one or more water molecules that act as proton relays, thereby lowering the activation energy. researchgate.net The reaction can proceed via a direct or indirect proton-transfer mechanism, with the phosphinyl oxygen often playing a crucial role. researchgate.net
The propargyl moiety can also undergo non-catalytic reactions. For example, its reaction with organocopper reagents to form allenes has been investigated computationally. nih.govrsc.org These studies analyze the SN2' pathway, where the nucleophile attacks the γ-carbon of the propargyl system, leading to a concerted bond formation and cleavage of the phosphate leaving group. DFT calculations have been used to determine the structure of the organocopper reagents in solution and to rationalize the high configurational stability and stereoselectivity observed in these reactions. nih.govrsc.org
Structural Modifications and Design of Advanced Derivatives
Incorporation into Polymeric Architectures
The presence of the propargyl group allows for the incorporation of the phosphate (B84403) moiety into larger macromolecular structures through powerful and efficient chemical reactions.
Dibutyl prop-2-ynyl phosphate serves as a functional monomer for the synthesis of polymers with pendant phosphate groups. The terminal alkyne is particularly amenable to post-polymerization modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the introduction of a wide array of functional groups onto the polymer side chains, tailoring the material's properties for specific applications.
The general strategy involves copolymerizing an alkyne-bearing monomer like this compound with other monomers to create a polymer backbone. The pendant alkyne groups then act as handles for grafting molecules of interest. This approach is part of a broader field focused on designing functional polymers where specific chemical groups are incorporated to impart desired physical, chemical, or biological uses. beilstein-journals.org The synthesis of such polymers can be achieved through various methods, including radical polymerization. mdpi.com The ability to create sidechain phosphorus-containing polyacids is of significant interest due to their potential in biocompatible materials and applications requiring mineral affinity. mdpi.com
Table 1: Polymerization Strategies Utilizing Alkyne-Functional Monomers
| Polymerization Technique | Monomer Type | Post-Modification Reaction | Key Advantage |
| Radical Polymerization | Vinyl / Acrylate comonomers + Alkyne-functional monomer | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Creation of a versatile polymer backbone ready for diverse functionalization. |
| Miniemulsion Polymerization | Hydrophobic/hydrophilic monomers | Click Chemistry | Produces functionalized nanoparticles with controlled size and morphology. beilstein-journals.org |
| Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization | Acrylate and methacrylate (B99206) monomers | CuAAC | Precise control over polymer molecular weight and architecture for advanced materials. mdpi.com |
Dendrimers are perfectly branched, three-dimensional macromolecules with a vast number of surface functional groups. Phosphorus-containing dendrimers, in particular, are noted for their stability and versatile reactivity. nih.govmdpi.com The terminal alkyne of this compound is an ideal functional group for attachment to the surface of a dendrimer core, enabling the synthesis of highly functionalized dendritic structures.
The most common method for this functionalization is the CuAAC "click" reaction. researchgate.net A dendrimer core bearing azide (B81097) surface groups can be reacted with this compound to yield a dendrimer coated with phosphate moieties. This strategy has been used to graft various phosphorus derivatives onto the surface of dendrimers, starting from aldehyde or other reactive terminal functions. acs.org This precise surface engineering allows for the development of dendrimers with tailored properties for use as catalysts, in materials science, or as nanocarriers in medicine. mdpi.com
Development of Phosphate-Containing Heterocycles
The reactivity of the alkyne group is central to the development of novel heterocyclic compounds that incorporate a phosphate group.
The Huisgen 1,3-dipolar cycloaddition between the terminal alkyne of this compound and an organic azide is a highly efficient and regioselective reaction, typically catalyzed by copper(I), that yields a stable 1,4-disubstituted 1,2,3-triazole ring. researchgate.netnih.gov This "click" reaction provides a straightforward and robust method for linking the phosphate group to other molecular scaffolds.
This methodology has been successfully applied to synthesize a variety of triazole-containing phosphate and phosphonate (B1237965) analogues. dntb.gov.uachemrxiv.org For instance, reacting a prop-2-ynyl phosphinate with an azide can produce (triazol-4-yl)methyl phosphinates. dntb.gov.ua The triazole ring is not merely a linker; it is a stable, aromatic heterocycle that can engage in hydrogen bonding and other intermolecular interactions, making it a valuable component in the design of biologically active molecules and functional materials. researchgate.net
Table 2: Synthesis of Triazole-Phosphate Analogues via Click Chemistry
| Alkyne Component | Azide Component | Catalyst | Product | Significance |
| This compound | Benzyl (B1604629) azide | Copper(I) Sulfate (B86663) / Sodium Ascorbate | 1-(Benzyl)-4-((dibutoxyphosphoryloxy)methyl)-1H-1,2,3-triazole | Links a phosphate moiety to a benzyl group via a stable triazole ring. |
| 3-O-Propargyl-xylofuranose | Benzyl azide | Copper(I) | 3-O-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)xylofuranose | Forms triazole-based isonucleosides which can be further phosphorylated. chemrxiv.org |
| Propargyl bromide | N-Boc-aminoethyl azide | Copper(I) | N-Boc-aminoethyl-triazole derivative | Key step in synthesizing triazole-based peptide nucleic acid (PNA) analogues. nih.gov |
Stereoselective Synthesis of Chiral Derivatives
The development of methods for the stereoselective synthesis of chiral organophosphorus compounds is a significant area of research, as chirality can be crucial for biological activity and catalytic applications.
Creating chiral propargyl phosphates with high enantiomeric purity is a key synthetic challenge. One successful strategy involves the asymmetric reduction of a corresponding alkynone. For example, ruthenium-catalyzed asymmetric transfer hydrogenation of an alkynyl ketone can produce an optically active propargylic alcohol with high enantiomeric excess. thieme-connect.com This chiral alcohol can then be subsequently phosphorylated to yield the desired chiral propargyl phosphate.
Another prominent method involves the use of chiral auxiliaries attached directly to the phosphorus atom. rsc.org Chiral alcohols like TADDOL or BINOL can be used to prepare chiral H-phosphonates, which then serve as reagents in diastereoselective reactions to form C-P bonds. rsc.org Furthermore, the diastereoselective substitution reactions of chiral propargylic phosphates with organocopper reagents have been shown to proceed with high regio- and stereoselectivity, enabling the synthesis of stereodefined allenes. rsc.org These asymmetric approaches are critical for accessing enantiomerically pure propargyl phosphate building blocks for the synthesis of complex chiral targets. thieme-connect.com
Table 3: Methods for Asymmetric Synthesis of Chiral Propargyl Phosphates and Derivatives
| Asymmetric Method | Key Reagent/Catalyst | Intermediate | Outcome |
| Asymmetric Transfer Hydrogenation | Ruthenium-based chiral catalyst | Alkynone | Optically active propargylic alcohol, precursor to chiral phosphate. thieme-connect.com |
| Chiral Auxiliary | TADDOL- or BINOL-derived H-phosphonates | Chiral H-P species | Diastereoselective formation of C-P bonds. rsc.org |
| SN2' Substitution | Enantioenriched propargylic phosphates + Organocopper reagents | Chiral propargylic phosphate | Synthesis of axially chiral allenes with high retention of configuration. rsc.org |
| Three-Component Propargyloxylation | Dirhodium complex and chiral phosphoric acid (CPA) | Propargyl alcohols | Polyfunctionalized chiral succinate (B1194679) derivatives. chinesechemsoc.org |
Future Directions and Emerging Research Avenues
Development of Sustainable Synthetic Methodologies
The traditional synthesis of organophosphates often involves hazardous reagents and produces significant waste. Future research will likely focus on developing greener, more sustainable methods for the production of dibutyl prop-2-ynyl phosphate (B84403) and related compounds. These methodologies aim to improve efficiency, reduce environmental impact, and utilize safer starting materials. arkat-usa.orgresearchgate.net
Key areas of development include:
Catalytic Approaches: The use of catalysts can significantly improve the efficiency and selectivity of synthetic reactions. Research into novel catalysts, such as those based on earth-abundant metals or organocatalysts, is a promising direction. For instance, the use of anhydrous potassium phosphate as a catalyst in propargylation reactions represents a green chemistry approach due to its operational simplicity and high purity of products. arkat-usa.org
Solvent-Free and Alternative Solvent Systems: Eliminating or replacing hazardous organic solvents is a core principle of green chemistry. Future synthetic routes may explore solvent-free conditions, potentially utilizing microwave irradiation to accelerate reaction times and improve yields. researchgate.net The use of more benign solvents, such as water or ionic liquids, is also an active area of research.
Electrochemical Synthesis: Electrosynthesis offers a green and efficient alternative to traditional chemical methods by using electricity to drive reactions, thereby avoiding the need for chemical oxidizing or reducing agents. beilstein-journals.org This technique has been successfully applied to the synthesis of various organophosphorus compounds and could be adapted for the production of dibutyl prop-2-ynyl phosphate. beilstein-journals.org
Table 1: Comparison of Potential Sustainable Synthetic Methodologies for Propargyl Phosphates
| Methodology | Key Advantages | Potential Challenges | Relevant Research Findings |
| Potassium Phosphate Catalysis | Utilizes a commercially available and less hazardous reagent, high atom economy, simple work-up. arkat-usa.org | Optimization of reaction conditions for specific substrates may be required. | Effective for O-propargylation of salicylaldehydes in DMF at room temperature. arkat-usa.org |
| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields, potential for solvent-free conditions. researchgate.net | Specialized equipment required, potential for localized overheating. | N-benzylation of acridone (B373769) achieved in 3 minutes with high yields under solvent-free conditions. researchgate.net |
| Electrochemical Synthesis | Avoids chemical oxidants/reductants, high selectivity, energy-efficient. beilstein-journals.org | Requires specific electrode materials and electrochemical cells, potential for side reactions. | Successful synthesis of various organophosphorus compounds through P-C and P-heteroatom bond formation. beilstein-journals.org |
Exploration of Novel Reactivity Patterns
The propargyl group in this compound is a versatile functional handle that can participate in a wide range of chemical transformations. Future research is expected to uncover novel reactivity patterns, leading to the synthesis of new and complex molecules.
The terminal alkyne is particularly well-suited for:
Cycloaddition Reactions: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and specific reaction for forming 1,2,3-triazoles. researchgate.netsigmaaldrich.comresearchgate.net This reaction can be used to link this compound to a wide variety of molecules containing an azide (B81097) group. researchgate.netresearchgate.net Further exploration of other cycloaddition reactions, such as [3+2] cycloadditions with nitrile oxides, will expand the synthetic utility of this compound. researchgate.net
Metal-Catalyzed Cross-Coupling Reactions: The alkyne group can participate in various metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. For example, gold-catalyzed thioetherification of propargyl phosphates has been shown to produce propargyl sulfides. rsc.org
Substitution Reactions: The phosphate group can act as a leaving group in substitution reactions. Copper-catalyzed substitution reactions of propargylic phosphates with Grignard reagents have been developed, allowing for regioselective and enantiospecific transformations. researchgate.netresearchgate.net
Table 2: Potential Reactivity of the Propargyl Group in this compound
| Reaction Type | Reagents/Catalysts | Product Type | Significance |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic Azides, Copper(I) source | 1,2,3-Triazoles | Highly efficient and specific "click" reaction for bioconjugation and materials functionalization. researchgate.netsigmaaldrich.comresearchgate.net |
| Gold-Catalyzed Thioetherification | Thiosilanes, Gold nanoparticles on ZrO₂ | Propargyl Sulfides | Formation of C-S bonds under mild conditions. rsc.org |
| Copper-Catalyzed Substitution | Grignard Reagents, Copper salts (e.g., CuCN, CuBr·Me₂S) | Substituted Acetylenes | Regio- and stereocontrolled formation of new C-C bonds. researchgate.netresearchgate.net |
Integration with Advanced Materials Science
The unique properties of this compound make it an attractive building block for the development of advanced materials with tailored functionalities. researchgate.net The phosphate group can impart flame retardant properties, while the alkyne group allows for easy modification and incorporation into polymer backbones. researchgate.netresearchgate.net
Future research in this area could focus on:
Functional Polymers: this compound can be used as a monomer or a functionalizing agent in the synthesis of polymers. The alkyne group can be used for post-polymerization modification via click chemistry, allowing for the introduction of a wide range of functional groups. researchgate.net This could lead to the development of polymers with applications in areas such as drug delivery, coatings, and electronics. mdpi.com
Flame Retardant Materials: Organophosphorus compounds are well-known for their flame retardant properties. researchgate.net The incorporation of this compound into polymers could enhance their fire resistance. The presence of nitrogen-containing compounds can have a synergistic effect with phosphorus-based flame retardants. researchgate.net
Hydrogels and Networks: The alkyne group can be used as a cross-linking point to form hydrogels and polymer networks. d-nb.info These materials could have applications in biomedical engineering, such as for tissue engineering and controlled drug release. d-nb.info
Interdisciplinary Research Opportunities
The ability to easily modify this compound via its alkyne group opens up a wealth of opportunities for interdisciplinary research, particularly at the interface of chemistry, biology, and medicine.
Bioconjugation: The "click" reactivity of the alkyne group makes this compound an ideal candidate for bioconjugation. researchgate.netthermofisher.com It can be attached to biomolecules such as proteins, peptides, and nucleic acids that have been modified to contain an azide group. nih.govd-nb.info This could be used for a variety of applications, including the development of targeted drug delivery systems and diagnostic tools. nih.gov
Molecular Probes: The phosphate group can mimic naturally occurring phosphates in biological systems. This, combined with the alkyne handle for attaching reporter groups like fluorophores, makes this compound a potential molecular probe to study biological processes. For example, propargyl phosphates have been investigated as precursors for hyperpolarized probes in magnetic resonance imaging (MRI). nih.gov
Prodrug Development: The phosphate group can be used to improve the water solubility and pharmacokinetic properties of drugs. nih.gov A drug molecule could be attached to the propargyl group, and the resulting phosphate prodrug would be more readily delivered to its target, where it would then be cleaved to release the active drug. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthesis and purification protocols for dibutyl prop-2-ynyl phosphate in laboratory settings?
- Methodological Answer : Synthesis typically involves esterification of phosphoric acid with propargyl alcohol and butanol under controlled acidic or catalytic conditions. Purification may require fractional distillation or column chromatography to isolate the product from unreacted precursors and byproducts (e.g., monoesters). Standards preparation often involves dissolving the compound in aqueous or organic solvents, with concentrations adjusted based on solubility limits (e.g., up to 10 mg/mL in water, as higher concentrations may precipitate) . Characterization via NMR (¹H, ³¹P) and FT-IR is critical to confirm ester formation and purity .
Q. Which analytical techniques are most effective for characterizing dibutyl phosphate derivatives, and how are they optimized?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is primary for structural elucidation, with ³¹P NMR detecting phosphorus environments (δ ~0–5 ppm for phosphate esters). Infrared spectroscopy (FT-IR) identifies P=O (~1250 cm⁻¹) and P-O-C (~1050 cm⁻¹) stretches. Mass spectrometry (ESI-MS or MALDI-TOF) provides molecular weight validation. For quantification, ion-pair chromatography with tetrahexylammonium bromide as the pairing agent and refractive index detection offers sensitivity in nitrate-rich matrices .
Q. How does pH and temperature influence the stability of dibutyl phosphate during experimental workflows?
- Methodological Answer : Dibutyl phosphate is stable in neutral, acidic, and alkaline conditions but degrades under strong oxidative or thermal stress (>100°C). Accelerated stability studies involve incubating samples at varying pH (2–12) and temperatures (25–80°C), followed by HPLC or titration to monitor decomposition products (e.g., monobutyl phosphate). Hydrolysis rates increase in alkaline conditions due to nucleophilic attack on the ester bond .
Advanced Research Questions
Q. How can researchers overcome analytical interference when quantifying dibutyl phosphate in complex waste matrices with high nitrate/nitrite content?
- Methodological Answer : Ion-pair chromatography (IPC) with tetrahexylammonium bromide and refractive index detection effectively separates dibutyl phosphate from nitrate/nitrite ions. Capillary electrophoresis (CE) with conductivity detection is an alternative, leveraging differences in electrophoretic mobility. Sample pretreatment, such as solid-phase extraction or dilution, reduces matrix effects. Recovery studies using spiked standards (0.24–10.8 mg/mL) validate method accuracy .
Q. How should contradictory solubility data for dibutyl phosphate (e.g., 18 g/L vs. "insoluble" in water) be resolved experimentally?
- Methodological Answer : Solubility discrepancies may arise from differences in temperature, purity, or measurement techniques. Conduct saturation solubility tests by incrementally adding dibutyl phosphate to water until precipitation occurs, using gravimetric or spectroscopic quantification. For example, at 20°C, solubility is ~18 g/L, but impurities (e.g., monobutyl phosphate) can reduce effective solubility. Dynamic light scattering (DLS) may detect colloidal suspensions misinterpreted as insolubility .
Q. What experimental designs are appropriate for studying the biological effects of dibutyl phosphate on microbial cultures?
- Methodological Answer : Dose-response assays (e.g., 0.1–10 mM) in controlled bioreactors monitor microbial growth (OD₆₀₀) and metabolic activity (e.g., HPLC for fermentation products). For Clostridium acetobutylicum, dibutyl phosphate at 0.94 g/L enhances biomass yield, likely via membrane interaction or nutrient solubilization. Include controls with equivalent phosphate buffers to isolate ester-specific effects .
Data Contradiction Analysis
Q. How can conflicting reports on dibutyl phosphate’s environmental persistence (e.g., biodegradability claims vs. 4.99-year atmospheric half-life) be reconciled?
- Methodological Answer : Biodegradability assays (e.g., OECD 301F) under standardized conditions (e.g., activated sludge) may show inherent biodegradability, while atmospheric half-life estimates derive from photochemical models (OH radical reactivity). Discrepancies arise from compartment-specific degradation pathways. Experimental validation requires tandem GC-MS (for degradation products) and computational modeling (e.g., EPI Suite) .
Methodological Best Practices
- Sample Handling : Use inert materials (glass, PTFE) to avoid ester hydrolysis. Store at 4°C in dark conditions to prevent photodegradation .
- Waste Management : Segregate waste streams and neutralize acidic byproducts before disposal. Collaborate with certified waste treatment facilities for phosphate-containing residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
